molecular formula C22H19Cl2NO3 B2776026 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide CAS No. 303091-81-8

4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide

Cat. No. B2776026
CAS RN: 303091-81-8
M. Wt: 416.3
InChI Key: VCCCWDJARWSRMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of PPBA consists of a butanamide backbone linked to two aromatic rings: one with dichlorophenoxy substituents and the other with phenoxyphenyl substituents. The chlorine atoms contribute to its overall mass and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, can be synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis, yielding a total yield of 57.6%. This synthesis process is significant for understanding the chemical properties and potential applications of related compounds like 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide (Quan, 2005).

Antifungal Activities

  • Fungicidal Properties : N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides, which are structurally related to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide, have been tested for their antifungal activities. Compounds with an electron-withdrawing group attached to the meta position of the phenyl ring showed good to excellent activities against various fungi, highlighting the potential of similar compounds in antifungal applications (Lee, Kim, Cheong, & Chung, 1999).

Environmental Applications

  • Pesticide Industry Wastewater Treatment : Compounds like 4-(2,4-dichlorophenoxy)butanamide are present in the wastewater of the pesticide industry. This wastewater contains a variety of toxic pollutants, necessitating efficient treatment methods. Biological processes and granular activated carbon have shown effectiveness in removing up to 80-90% of these compounds, creating high-quality effluent and reducing environmental impact (Goodwin, Carra, Campo, & Soares, 2018).

Electrochemical Studies

  • Electrochemical Reduction : The electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan), which is structurally related to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide, has been studied in detail. This research contributes to understanding the reductive cleavage of aryl carbon-chlorine bonds and the formation of various phenolic compounds, which is relevant for environmental remediation and chemical synthesis (Knust, Foley, Mubarak, Skljarevski, Raghavachari, & Peters, 2010).

Analytical Chemistry

  • Herbicide Analysis : Techniques have been developed for the quantitation of chlorophenoxy acid herbicides, which include compounds similar to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide. Methods like high-performance liquid chromatography coupled with electrochemical detection are crucial for determining trace levels of such pesticides in environmental samples (Wintersteiger, Goger, & Krautgartner, 1999).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c23-16-8-13-21(20(24)15-16)27-14-4-7-22(26)25-17-9-11-19(12-10-17)28-18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCCWDJARWSRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide

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